(6-Methylpiperidin-3-yl)methanol
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Overview
Description
(6-Methylpiperidin-3-yl)methanol is a chemical compound with the molecular formula C7H15NO and a molecular weight of 129.2 g/mol It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for (6-Methylpiperidin-3-yl)methanol involves the biocatalytic transamination and crystallization-induced dynamic resolution . This method starts with the transamination of a suitable precursor, followed by crystallization to achieve the desired stereochemistry. The reaction conditions typically involve the use of specific enzymes and controlled temperature and pH conditions to facilitate the transamination process.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar biocatalytic processes. The scalability of these methods depends on the availability of the enzymes and the efficiency of the crystallization process. Additionally, solvent-free Michael reactions and other solvent-based reactions can be employed to produce this compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
(6-Methylpiperidin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like alkyl halides or amines for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various alcohols, amines, ketones, and aldehydes, depending on the specific reaction and conditions used .
Scientific Research Applications
(6-Methylpiperidin-3-yl)methanol has several scientific research applications:
Mechanism of Action
The mechanism of action of (6-Methylpiperidin-3-yl)methanol involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (6-Methylpiperidin-3-yl)methanol include other piperidine derivatives such as:
- 1-(4-Fluorobenzyl)piperidin-4-yl methanol
- 1-(3,4-Dichlorobenzyl)piperidin-4-yl methanol
- 1-(4-Bromobenzyl)piperidin-4-yl methanol
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern and stereochemistry, which can lead to unique chemical and biological properties.
Properties
IUPAC Name |
(6-methylpiperidin-3-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-6-2-3-7(5-9)4-8-6/h6-9H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMYGWFUUVQICDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CN1)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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